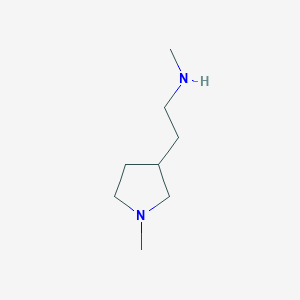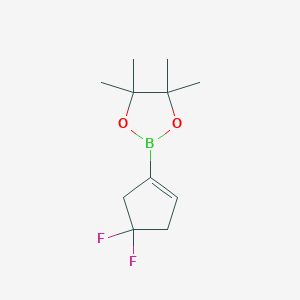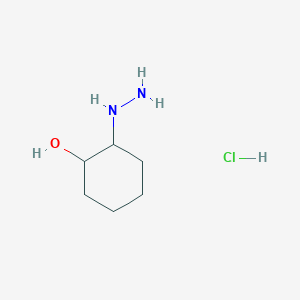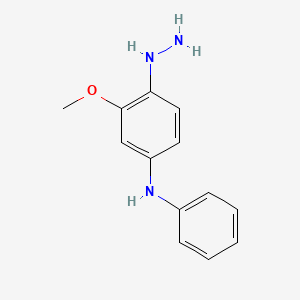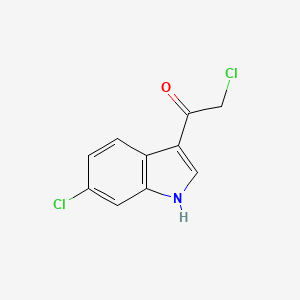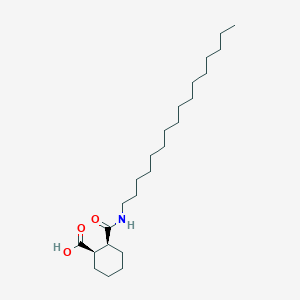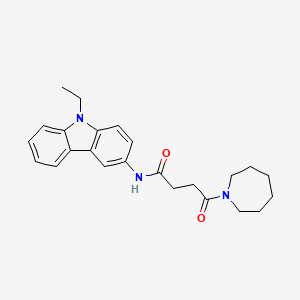![molecular formula C15H21ClF3NO B12443952 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride](/img/structure/B12443952.png)
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride is a compound that features a trifluoromethoxy group, which is known for its unique properties such as increased stability and lipophilicity.
准备方法
The synthesis of 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride typically involves several steps, including the introduction of the trifluoromethoxy group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . Industrial production methods may involve the use of specific reagents and catalysts to optimize yield and purity.
化学反应分析
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
作用机制
The mechanism of action of 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride can be compared with other similar compounds that contain the trifluoromethoxy group. Some of these compounds include:
Indoxacarb: An insecticide that acts as a voltage-gated sodium channel modulator.
Triflumuron: An insect growth regulator.
Flurprimidol: A plant growth regulator.
Thifluzamide: An inhibitor of the respiratory chain and succinate dehydrogenase.
Flucarbazone-sodium: An inhibitor of acetolactate synthase.
These compounds share some similarities in their chemical structure and properties but differ in their specific applications and mechanisms of action.
属性
分子式 |
C15H21ClF3NO |
|---|---|
分子量 |
323.78 g/mol |
IUPAC 名称 |
1-phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H20F3NO.ClH/c16-15(17,18)20-12-11-19-14(9-5-2-6-10-14)13-7-3-1-4-8-13;/h1,3-4,7-8,19H,2,5-6,9-12H2;1H |
InChI 键 |
FAYXGXVPJZBPIM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCOC(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


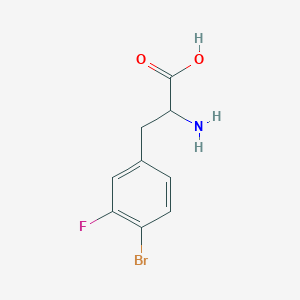
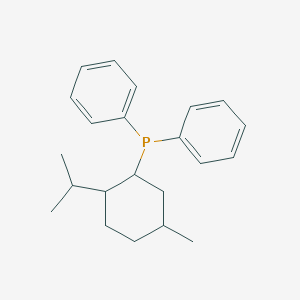
![Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B12443880.png)
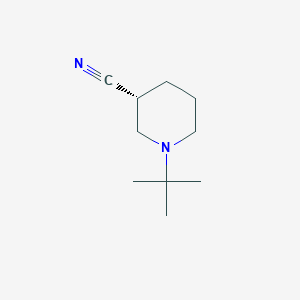
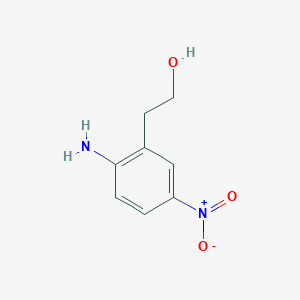
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)

